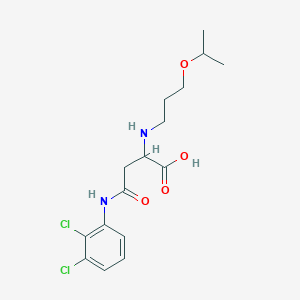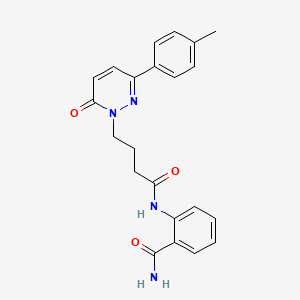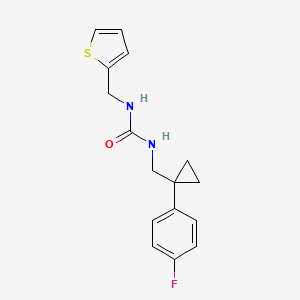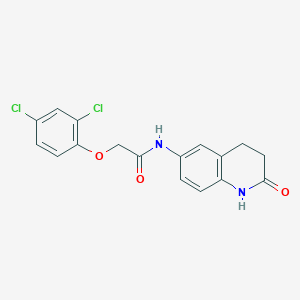
Ácido 4-((2,3-diclorofenil)amino)-2-((3-isopropoxipropil)amino)-4-oxobutanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,3-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H22Cl2N2O4 and its molecular weight is 377.26. The purity is usually 95%.
BenchChem offers high-quality 4-((2,3-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,3-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los compuestos con un componente diclorofenilo se han estudiado por sus posibles actividades antimicrobianas. Por ejemplo, un compuesto con un grupo 2,6-diclorofenilo se evaluó frente a diversas bacterias y hongos patógenos, mostrando eficacia in vitro . Es plausible que “Ácido 4-((2,3-diclorofenil)amino)-2-((3-isopropoxipropil)amino)-4-oxobutanoico” pueda ser investigado para propiedades antimicrobianas similares.
Propiedades Antioxidantes
Otra aplicación de investigación de los compuestos diclorofenilo es en el desarrollo de antioxidantes. Se ha identificado un nuevo compuesto de pirimidina con un grupo 2,4-diclorofenilo como un agente antioxidante eficiente . Esto sugiere que el compuesto en cuestión también podría explorarse por sus capacidades antioxidantes.
Síntesis Química y Cinética
Los compuestos diclorofenilo a menudo son intermediarios clave en la síntesis química. Por ejemplo, el proceso de nitración de un compuesto con un grupo 2,4-diclorofenilo se ha optimizado para obtener un alto rendimiento y eficiencia, lo que también proporcionó información sobre los parámetros cinéticos de la reacción . El compuesto “this compound” podría utilizarse en procesos sintéticos o estudios cinéticos similares.
Propiedades
IUPAC Name |
4-(2,3-dichloroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O4/c1-10(2)24-8-4-7-19-13(16(22)23)9-14(21)20-12-6-3-5-11(17)15(12)18/h3,5-6,10,13,19H,4,7-9H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLPHWLJZRQPJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2354261.png)
![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)


![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)
![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)
![3-(3-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2354273.png)
![2-(4-chlorophenoxy)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}acetamide](/img/structure/B2354275.png)
